Tris(nicotinato)chromium

Description

A króm(III) komplexek kutatásának történeti perspektívái

A koordinációs kémia modern elmélete nagyrészt Alfred Werner (1866–1919; kémiai Nobel-díj 1913-ban) munkásságán alapul. libretexts.org Az 1880-as évek végén és az 1890-es évek elején végzett gondos kísérletsorozatában számos fém-halogenid-komplex tulajdonságait vizsgálta ammóniával. libretexts.org Hasonló vizsgálatok állapították meg a Co³⁺ és a Cr³⁺ koordinációs számát 6-nak. libretexts.org Werner analóg Co³⁺ komplexekkel kapcsolatos vizsgálatai lehetővé tették számára, hogy szerkezeti modellt javasoljon a 6-os koordinációs számú fémkomplexekre. libretexts.org

Werner érdeklődése a többmagvú komplexek iránt feltehetően az 1896–1897-es időszakban merült fel. chimia.ch Főként a kobalt(III) és a króm(III) vegyületek feltárására összpontosított. chimia.ch

Ligandumtervezési alapelvek a króm(III) koordinációs kémiában

A ligandumok döntő szerepet játszanak a króm(III) komplexek tulajdonságainak meghatározásában, befolyásolva olyan tényezőket, mint a szín, a stabilitás és a reaktivitás. fiveable.me A különböző ligandumok eltérő kristálytér-hasadási energiákat hoznak létre, amelyek megváltoztathatják az elektronátmeneteket, amelyek a komplex színét diktálják. fiveable.me Ezenkívül a ligandumok szterikus és elektronikus jellemzői befolyásolják, hogy egy komplex milyen könnyen lép reakcióba más anyagokkal, ami a ligandum kiválasztását létfontosságúvá teszi olyan alkalmazásokban, mint a katalízis. fiveable.me

A fenntartható fotofunkcionális anyagok tervezése és fejlesztése, amelyek a Földön bőségesen előforduló elemeken alapulnak, egyre nagyobb érdeklődésre tart számot. rsc.org A Cr(III) koordinációs komplexei, lenyűgöző és régóta nagyra értékelt fotofizikai és fotokémiai tulajdonságaikkal, ismét előtérbe kerültek. rsc.org

A nikotinsav mint ligandum áttekintése a króm(III) kémiában

A nikotinát (nic) ligandumot számos tanulmányban vizsgálták a fémcentrumokhoz való koordinációs képessége szempontjából. researchgate.net Monodentát, bidentát és tridentát koordinációs módokat jelentettek. researchgate.net A monodentát koordinációs módban a nikotinát ligandum a piridil-nitrogénatomokon keresztül koordinálódik a fémcentrumhoz. researchgate.net

Két új króm(III)-nikotinát komplexet, a cisz-[Cr(C₂O₄)₂(O-nic)(H₂O)]⁻ és a cisz-[Cr(C₂O₄)₂(N-nic)(H₂O)]⁻-t állítottak elő és jellemeztek oldatban. researchgate.net A Cr(III)-nikotinát komplexet nemkovalens kötésekkel egy polimer szerkezetbe is beágyazták. researchgate.net A komplexek képlete és szerkezete egyaránt függ a reagensek (Cr és nikotinsav) moláris arányától és a szintézis során alkalmazott körülményektől (hőmérséklet, savasság). researchgate.net

Vegyületnevek táblázata

| Vegyületnév | Képlet |

| Trisz(nikotinát)króm | Cr(C₆H₄NO₂)₃ |

| cisz-[Cr(C₂O₄)₂(O-nic)(H₂O)]⁻ | [Cr(C₂O₄)₂(C₆H₄NO₂)(H₂O)]⁻ |

| cisz-[Cr(C₂O₄)₂(N-nic)(H₂O)]⁻ | [Cr(C₂O₄)₂(C₆H₄NO₂)(H₂O)]⁻ |

| Hexaaquakróm(III) ion | [Cr(H₂O)₆]³⁺ |

| Tetraaquadiklórokróm(III) ion | [Cr(H₂O)₄Cl₂]⁺ |

| Kobalt(III) ion | Co³⁺ |

| Króm(III) ion | Cr³⁺ |

| Platina(IV)-klorid | PtCl₄ |

| Nikotinát | C₆H₄NO₂⁻ |

| Nikotinsav | C₆H₅NO₂ |

| Oxalát | C₂O₄²⁻ |

| Víz | H₂O |

| Ammónia | NH₃ |

| Klorid | Cl⁻ |

Properties

Molecular Formula |

C18H15CrN3O6 |

|---|---|

Molecular Weight |

421.3 g/mol |

IUPAC Name |

chromium;pyridine-3-carboxylic acid |

InChI |

InChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9); |

InChI Key |

KIGCABNRICVESE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.[Cr] |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.[Cr] |

Origin of Product |

United States |

Advanced Structural Characterization of Tris Nicotinato Chromium Complexes

X-ray Diffraction Techniques for Elucidating Solid-State Structures

Single crystal X-ray diffraction (SC-XRD) offers the most precise and unambiguous structural determination for crystalline compounds. uhu-ciqso.es For a chromium(III) nicotinate (B505614) complex, specifically trans-[Cr(cyclam)(nic-O)₂]ClO₄ (where cyclam is 1,4,8,11-tetraazacyclotetradecane (B1669387) and nic-O is O-coordinated nicotinate), SC-XRD analysis revealed a tetragonally compressed octahedral geometry around the chromium atom. researchgate.net The four nitrogen atoms of the cyclam ligand occupy the equatorial positions, while two oxygen-bonded nicotinate ligands are situated in the trans axial positions. researchgate.net The cyclam macrocycle adopts a centrosymmetric trans-III conformation, with its six- and five-membered chelate rings in chair and gauche conformations, respectively. researchgate.net

This technique provides critical data on bond distances and angles, which are essential for understanding the stability and reactivity of the complex. uhu-ciqso.esresearchgate.net However, a significant challenge in the study of many chromium nicotinate complexes is the difficulty in obtaining single crystals suitable for SC-XRD analysis, as many preparations result in amorphous, intractable solids. nih.govusda.govresearchgate.net

Table 1: Selected Crystallographic Data for trans-[Cr(cyclam)(nic-O)₂]ClO₄

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.834(2) |

| b (Å) | 13.011(3) |

| c (Å) | 11.581(2) |

| β (°) | 108.34(3) |

| Volume (ų) | 1264.1(5) |

| Z | 2 |

Data sourced from a single-crystal X-ray diffraction study at 150K. researchgate.net

X-ray powder diffraction (XRPD) is a versatile technique used to identify crystalline phases and analyze the structural properties of polycrystalline or powdered materials. oxcryo.com Unlike SC-XRD, which requires a single, well-ordered crystal, XRPD can be applied to materials that are not amenable to single crystal growth. This makes it particularly useful for studying chromium nicotinate preparations, which are often non-crystalline. usda.govresearchgate.net

XRPD patterns provide a fingerprint of the crystalline components in a sample, allowing for phase identification by comparison with reference databases. scirp.org The technique can reveal information about the unit cell dimensions, crystal system, and degree of crystallinity. oxcryo.com For instance, in the broader context of chromium compounds, XRPD is used to identify different chromium oxide phases, such as Cr₂O₃, Cr₂O₅, and Cr₈O₁₃, each with a distinct diffraction pattern. researchgate.net While specific XRPD patterns for tris(nicotinato)chromium are not extensively detailed in the provided search results, the technique is fundamental in confirming the amorphous or polymeric nature of many chromium nicotinate products. nih.govresearchgate.netresearchgate.net The lack of sharp diffraction peaks in the XRPD patterns of these materials indicates a disordered, non-crystalline structure. usda.govresearchgate.net

X-ray Absorption Spectroscopy (XAS) for Local Structure Elucidation

X-ray absorption spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of an absorbing atom. It is particularly valuable for studying non-crystalline or amorphous materials where long-range order is absent, making it highly suitable for the characterization of many this compound complexes. nih.govresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) analysis provides detailed information about the local atomic environment around a specific element, in this case, chromium. nih.gov By analyzing the oscillations in the X-ray absorption coefficient above the absorption edge, one can determine the types of neighboring atoms, their distances from the central atom, and their coordination numbers. nih.gov

Studies on chromium(III) nicotinate complexes using EXAFS have been instrumental in defining their structures, especially for those that are not crystalline. researchgate.netnih.gov These analyses have revealed that many chromium nicotinate complexes exist as nicotinato-bridged polymers of dihydroxido-bridged dinuclear Cr(III) cores. researchgate.netnih.gov In a patented complex used in commercial supplements, each chromium atom is in an octahedral environment. nih.gov This environment is comprised of a terminal O-bound nicotinato ligand, two bridging nicotinato ligands (one O-bound and one N-bound), and an aqua ligand. nih.gov The structure and composition of these complexes can vary depending on the stoichiometry of the reactants and the pH of the preparation solution. researchgate.netnih.gov

Multiple-scattering analysis of EXAFS spectra has been crucial in confirming these complex polymeric structures. researchgate.netnih.gov This advanced analysis technique allows for the accurate determination of the coordination environment even in disordered systems. acs.org

Table 2: Typical Coordination Environment of Chromium in a Patented Nicotinate Complex as Determined by EXAFS

| Ligand Type | Bonding Mode |

|---|---|

| Nicotinato | Terminal, O-bound |

| Nicotinato | Bridging, O-bound |

| Nicotinato | Bridging, N-bound |

| Aqua | Terminal |

| Hydroxido | Bridging (in dinuclear core) |

Data derived from EXAFS and other spectroscopic studies. researchgate.netnih.gov

X-ray Absorption Near Edge Structure (XANES) spectroscopy, also known as NEXAFS (Near-Edge X-ray Absorption Fine Structure), provides information on the oxidation state and coordination geometry of the absorbing atom. The energy and shape of the absorption edge are sensitive to the electronic configuration and local environment of the chromium centers. nih.gov

For chromium(III) nicotinate complexes, XANES studies are essential for confirming the +3 oxidation state of the chromium ions. researchgate.net The position of the absorption edge in the XANES spectrum is a direct indicator of the oxidation state. nih.gov Furthermore, the pre-edge features in the XANES spectra can provide insights into the coordination geometry. For instance, the intensity of the pre-edge peak, which corresponds to the 1s → 3d transition, can help distinguish between different coordination environments. nih.gov

Systematic XANES studies, often in conjunction with a library of model chromium compounds, allow for a detailed analysis of the speciation of chromium in various environments. acs.org While the provided search results focus more on the application of XANES to the biotransformation of chromium, the principles are directly applicable to the characterization of this compound. The technique confirms the Cr(III) state and provides data that complements EXAFS in building a complete picture of the coordination sphere. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy of Chromium(III) Nicotinate Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is highly sensitive to the electronic structure and local environment of paramagnetic centers, such as the chromium(III) ion, which has a d³ electron configuration. researchgate.net

EPR studies of chromium(III) nicotinate complexes have provided significant insights into their geometric and electronic structures. researchgate.netnih.gov The EPR spectra of these complexes are typically characterized by broad signals, which are consistent with an octahedral coordination geometry around the Cr(III) ion. murdoch.edu.au For example, a Cr(III) nicotinato complex was reported to show a broad EPR signal with a g-value of approximately 1.97-1.99. murdoch.edu.au

The shape and parameters of the EPR spectrum, such as the g-value and the presence of zero-field splitting, can indicate distortions from ideal octahedral symmetry. researchgate.net In a study of a ternary chromium(III) nicotinate complex with histidine, the observation of zero-field splitting in its EPR spectrum pointed to a distorted octahedral geometry. researchgate.net EPR spectroscopy, often used in conjunction with other techniques like EXAFS and UV-vis spectroscopy, has been crucial in characterizing the dinuclear and polymeric nature of many chromium(III) nicotinate compounds. researchgate.netnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| trans-[Cr(cyclam)(nic-O)₂]ClO₄ |

| Chromium(III) |

| Nicotinate |

| Cyclam (1,4,8,11-tetraazacyclotetradecane) |

| Chromium(III) nicotinate |

| Histidine |

| Chromium oxides (Cr₂O₃, Cr₂O₅, Cr₈O₁₃) |

| Aqua |

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular vibrations and, by extension, the structural arrangement and nature of chemical bonds within this compound complexes.

FTIR spectroscopy has been instrumental in characterizing chromium(III) nicotinate complexes. usda.govcapes.gov.br Studies have shown that the infrared spectra of these complexes can reveal the coordination mode of the nicotinate ligand to the chromium(III) ion. usda.govcapes.gov.brresearchgate.net For instance, shifts in the characteristic vibrational frequencies of the carboxylate group and the pyridine (B92270) ring of the nicotinate ligand upon complexation provide direct evidence of bonding.

In one study, the IR spectrum of a synthesized chromium-nicotinate complex exhibited a single asymmetric stretch peak at approximately 1630 cm⁻¹, which was considered a key characteristic of the complex with glucose tolerance factor activity. google.com Another investigation of various chromium nicotinate preparations (CrNic) revealed that while the IR spectra of different batches were nearly identical, they all showed broad absorption bands around 3000 cm⁻¹, indicative of bound water or hydroxyl groups. usda.gov This suggests that these complexes are likely hydrated and potentially polymeric in nature. usda.gov It has been noted that IR diffuse reflectance spectroscopy alone may not be sufficient to determine the degree of complexing between chromium and nicotinic acid, as complexes with different colors and solubilities can exhibit similar IR spectra. usda.gov

The coordination of the nicotinate ligand can occur through the carboxylate oxygen atoms, the pyridine nitrogen atom, or both. The position of the C=N vibration in the IR spectrum can indicate whether the pyridine nitrogen is coordinated to the chromium center. wikipedia.org For example, a shift in this vibration from 1602.4 cm⁻¹ in free picolinic acid to 1565.9 cm⁻¹ in chromium(III) picolinate (B1231196) was taken as evidence for coordination of the pyridine nitrogen. wikipedia.org In the case of this compound, the nature of the bonding is complex and may vary depending on the synthesis conditions. researchgate.net Some studies suggest that the nicotinate ligands are primarily oxygen-bound. researchgate.net

| Complex | Key FTIR Peak (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Chromium-nicotinate complex | ~1630 | Asymmetric stretch | google.com |

| Chromium Nicotinate (CrNic) preparations | ~3000 | Bound OH and/or H₂O | usda.gov |

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, offering a more complete picture of the vibrational modes and structure of this compound complexes. capes.gov.brresearchgate.netresearchgate.netiaea.orgacs.org The technique has been used in conjunction with FTIR to confirm the assignments of vibrational modes and to gain further structural insights. researchgate.net For instance, in studies of related chromium complexes, Raman spectroscopy has been essential in identifying metal-ligand stretching modes and confirming the coordination environment of the chromium ion. at.ua While specific Raman data for this compound is not extensively detailed in the provided results, its application in characterizing similar chromium complexes underscores its importance in elucidating the fine structural details that may not be apparent from FTIR alone. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution, providing detailed information about the chemical environment of specific nuclei.

Deuteron (B1233211) (²H) NMR spectroscopy has been effectively employed to determine the binding site of the nicotinate ligand to the chromium(III) ion. acs.orgconicet.gov.ar By selectively labeling the nicotinic acid ligand with deuterium, researchers can track the changes in the NMR signal upon complexation. A notable study synthesized a stable trans-[Cr(1,3-pn)₂(nic-O)₂]Cl complex, where the nicotinic acid was deuterium-labeled. The ²H NMR data for this complex confirmed that the nicotinic acid was bound to the chromium(III) ion exclusively through the carboxylate group. iaea.orgacs.org In another study, the ²H NMR spectra of dinuclear Cr(III) complexes with a bridging nicotinic acid ligand showed an isotropic shift of +3.6 ppm, which was distinct from the shifts observed for mononuclear complexes, providing a means to differentiate between bridging and terminal ligand coordination. researchgate.net These studies highlight the utility of deuteron NMR in unequivocally identifying the coordination mode of the nicotinate ligand. researchgate.net

¹H NMR spectroscopy provides valuable information about the different proton environments within the this compound complex. wikipedia.orgresearchgate.netacs.orgnih.gov In a study of a specific chromium nicotinate preparation (CrNic1), the ¹H NMR spectrum in deuterated DMSO revealed two distinct sets of peaks. usda.govcapes.gov.br One set of peaks showed a significant chemical shift relative to free nicotinic acid, suggesting a strong association with the chromium center. usda.govcapes.gov.br The other set of peaks was less shifted, indicating a weaker interaction. This observation suggests the presence of at least two different types of interactions between the nicotinic acid and chromium in this particular complex. usda.gov The broadening of ¹H NMR signals is also a common feature in paramagnetic chromium(III) complexes, and the degree of broadening can provide qualitative information about the proximity of the protons to the chromium center. usda.gov

| Complex | ¹H NMR Observation | Interpretation | Reference |

|---|---|---|---|

| CrNic1 | Two sets of peaks with different chemical shifts | At least two types of interactions between Cr and Nicotinic Acid | usda.govcapes.gov.br |

Mass Spectrometry Techniques for Compositional and Molecular Weight Determination

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound complexes. The molecular weight of chromium trinicotinate is reported to be 418.3 g/mol . fda.gov However, mass spectrometric studies have revealed that the products of common synthesis methods for "chromium nicotinate" are often complex mixtures. nih.gov

One investigation using mass spectrometry demonstrated that three different methods for preparing "chromium nicotinate" resulted in different polymeric compounds of Cr(III), oxygen-bound nicotinate, hydroxide (B78521), and water. nih.gov This highlights the challenge in preparing a simple, monomeric this compound complex. In another study, the ESI mass spectrum of a related chromium picolinate complex showed a peak corresponding to the protonated molecular ion, confirming its monomeric nature in the gas phase. murdoch.edu.au The application of mass spectrometry has been essential in revealing the polymeric nature of many chromium nicotinate preparations, a critical finding for understanding their chemical and biological properties. researchgate.netnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) of Chromium(III) Nicotinate Complexes

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing compounds from a liquid solution. copernicus.org It allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for studying coordination complexes and polymeric species that are difficult to characterize in the solid state. nih.govcopernicus.org

Research has shown that materials commonly referred to as "chromium nicotinate" are not simple monomeric compounds but rather complex polymers. nih.gov Investigations using ESI-MS have revealed that different synthesis methods yield distinct compounds, all of which are polymers of chromium(III), oxygen-bound nicotinate, hydroxide, and water. nih.gov The intractability of solid chromium nicotinate, being either insoluble or unstable in typical solvents, has limited studies on the solid material itself. nih.gov ESI-MS, by analyzing the solution from which the complex precipitates, provides crucial insights into its composition and structure. nih.gov

In ESI-MS analysis of chromium(III) complexes, the technique often reveals a series of ions corresponding to different polymeric and monomeric species in solution. For instance, studies on aqueous solutions of Cr(III) have identified various hydrolytic species. nih.gov The mass spectra can show peaks assigned to monomeric species like [Cr(OH)(H₂O)₈]²⁺ and polymeric forms. nih.gov

While specific ESI-MS data for this compound is embedded within the context of its polymeric nature, analysis of a closely related compound, meridional-tris(picolinato)chromium(III) (mer-[Cr(pic)₃]), provides a clear example of the data obtained. The ESI mass spectrum for this complex shows a distinct peak at a mass-to-charge ratio (m/z) of 419.0310, which corresponds to the protonated molecular ion [Cr(C₁₈H₁₂N₃O₆) + H]⁺. murdoch.edu.au Further fragmentation is also observed, with a peak at m/z 295.9970 corresponding to the loss of one picolinate ligand, assigned as [Cr(C₁₂H₈N₂O₄) + H]⁺. murdoch.edu.au This demonstrates the power of ESI-MS to both confirm the molecular weight of the parent complex and to study its fragmentation pathways, which helps in deducing its structure.

Table 1: Representative ESI-MS Data for a Related Chromium(III) Complex, mer-[Cr(pic)₃] murdoch.edu.au

| Observed m/z | Calculated m/z | Assigned Ionic Species | Interpretation |

|---|---|---|---|

| 419.0310 | 419.0210 | [Cr(C₁₈H₁₂N₃O₆) + H]⁺ | Protonated molecular ion of Tris(picolinato)chromium(III) |

This table is based on data for chromium picolinate, a structurally similar compound, to illustrate the typical output of ESI-MS analysis for such complexes.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is highly effective for the analysis of a wide range of molecules, including coordination and organometallic compounds. researchgate.netbruker.com In this method, the analyte is co-crystallized with a matrix compound. A laser pulse irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules with minimal fragmentation. bruker.com MALDI-TOF is particularly advantageous for analyzing neutral compounds and has been successfully used to characterize various metal complexes. researchgate.net

While ESI-MS has been more commonly applied to chromium nicotinate, MALDI-TOF offers significant potential for its characterization. nih.gov The technique is noted for its ability to detect intact molecular ions, often as radical cations or adducts, which can be challenging with other methods. researchgate.net For instance, research on other chromium(III) complexes, such as those with amine-bis(phenolate) ligands, has utilized MALDI-TOF MS to study their coordination chemistry and the binding of additional ligands. rsc.org

Although detailed MALDI-TOF studies focusing specifically on this compound are not extensively reported in the literature, the technique's proven utility for other organometallic and coordination complexes suggests its applicability. researchgate.net Nicotinic acid itself is used as a matrix for MALDI-TOF MS, which could present unique opportunities or challenges in the analysis of its metal complexes. tcichemicals.com The general strength of MALDI-TOF lies in its speed, high throughput capability, and its effectiveness in providing clear mass spectra for complex molecules, often showing the parent ion, which is crucial for confirming the identity and integrity of the synthesized complex. bruker.combelspo.be

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula/Abbreviation |

|---|---|

| This compound | Cr(C₆H₄NO₂)₃ |

| Chromium(III) | Cr(III) or Cr³⁺ |

| Nicotinate | C₆H₄NO₂⁻ |

| Hydroxide | OH⁻ |

| Water | H₂O |

| meridional-Tris(picolinato)chromium(III) | mer-[Cr(pic)₃] |

| Picolinate | C₆H₄NO₂⁻ |

| Amine-bis(phenolate) chromium(III) chloride | Not specified |

Coordination Chemistry and Ligand Interaction Dynamics of Tris Nicotinato Chromium

Diverse Ligand Bonding Modes of Nicotinate (B505614) to Chromium(III)

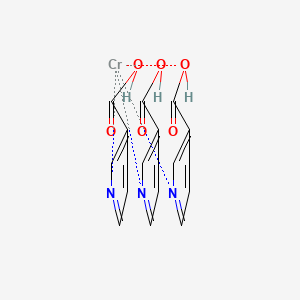

The nicotinate ligand, derived from nicotinic acid, is a versatile building block in coordination chemistry due to its multiple potential donor sites: the pyridyl nitrogen and the two oxygen atoms of the carboxylate group. This versatility allows for a variety of bonding modes to the chromium(III) ion, including monodentate, bidentate, and bridging coordination.

O-bonded (Carboxylate Coordination): The nicotinate ligand can coordinate to the chromium(III) center through one or both oxygen atoms of the carboxylate group. In many characterized chromium(III) nicotinate complexes, coordination occurs primarily through the carboxylate oxygen. researchgate.netusda.gov Deuteron (B1233211) NMR studies on d2-nicotinic acid complexes have confirmed that in several instances, the nicotinic acid is bound to chromium(III) solely through the carboxylic group. researchgate.net

N-bonded (Pyridine Coordination): Coordination can also occur through the nitrogen atom of the pyridine (B92270) ring. usda.gov While less common as the sole mode of bonding in simple chromium(III) nicotinate species, N-coordination is a crucial component in the formation of more complex structures. nih.gov For instance, in some polynuclear arrangements, one of the bridging nicotinate ligands is bound through its nitrogen atom. nih.gov

Bridging: The ability of the nicotinate ligand to bridge two metal centers is a key feature of its coordination chemistry. This can happen in several ways:

Carboxylate Bridging: The two oxygen atoms of the carboxylate group can each coordinate to a different chromium(III) ion, forming a bridge.

N,O-Bridging: The pyridyl nitrogen can coordinate to one chromium(III) center while one of the carboxylate oxygens coordinates to another, creating a longer bridge between the metal ions. nih.gov This mode is particularly important in the formation of polymeric structures. nih.govresearchgate.net

The specific bonding mode adopted is influenced by factors such as the stoichiometry of the reactants, pH of the solution, and the presence of other ligands. nih.govresearchgate.net For example, different ratios of nicotinic acid to chromium(III) chloride and varying pH levels can lead to a range of different product structures. nih.govresearchgate.net

Formation and Characterization of Polynuclear Chromium(III) Nicotinate Architectures

A significant aspect of chromium(III) nicotinate chemistry is the formation of polynuclear complexes, where multiple chromium centers are linked together. These architectures can range from simple dimers to extended polymeric chains.

Nicotinato-Bridged Polymers: Spectroscopic analyses have definitively characterized some chromium(III) nicotinate complexes as nicotinato-bridged polymers. nih.govresearchgate.net In these structures, the nicotinate ligands act as linkers, connecting adjacent chromium units.

Dihydroxido-Bridged Dinuclear Cores: A common structural motif in polynuclear chromium(III) nicotinate complexes is the dihydroxido-bridged dinuclear chromium(III) core, often represented as [Cr₂(OH)₂]⁴⁺. nih.govresearchgate.netresearchgate.net These cores consist of two chromium(III) ions bridged by two hydroxide (B78521) ions. The nicotinate ligands then further link these dinuclear units into larger polymeric chains. nih.govresearchgate.net In a patented commercial preparation, each chromium center is octahedral and is coordinated by a terminal O-bound nicotinate ligand, two bridging nicotinate ligands (one O-bonded and one N-bonded), and an aqua ligand, all connected to the dihydroxido-bridged dinuclear core. nih.gov

The formation and structure of these polynuclear complexes have been elucidated using a combination of techniques including X-ray absorption spectroscopy (XAS), particularly Extended X-ray Absorption Fine Structure (EXAFS), as well as EPR, UV-vis, and IR spectroscopies. nih.govresearchgate.net

Ligand Exchange and Substitution Reactions in Chromium(III) Nicotinate Systems

The inertness of the chromium(III) ion to ligand substitution is a well-established principle in coordination chemistry. However, under specific conditions, ligand exchange and dissociation reactions do occur, and their kinetics provide valuable insight into the stability and reactivity of these complexes.

Aquation Kinetics and Reaction Mechanisms

Aquation is a fundamental reaction in which a coordinated ligand is replaced by a water molecule. For chromium(III) nicotinate complexes, the rate of aquation is highly dependent on the nature of the chromium-ligand bond.

Studies on various chromium(III) nicotinate species have shown that the half-times for aquation can range from hours to days, depending on the temperature. researchgate.net For example, at 60°C, the half-times for aquation of different species are in the range of 1 hour to 3 days, while at 25°C, the half-time for the aquation of the mono-nicotinate species is about 35 days. researchgate.net

A comparative study on new cis-[Cr(C₂O₄)₂(O-nic)(H₂O)]⁻ and cis-[Cr(C₂O₄)₂(N-nic)(H₂O)]⁻ complexes (where O-nic is O-bonded and N-nic is N-bonded nicotinic acid) revealed that the breaking of the Cr-N bond is a significantly slower process than the fission of the Cr-O bond. researchgate.net

Acid-Catalyzed Ligand Dissociation Processes

The dissociation of the nicotinate ligand from the chromium(III) center is often catalyzed by acid. The mechanism of this process depends on the initial bonding mode of the ligand.

For O-bonded Nicotinate: The rate of Cr-O bond breaking is dependent on the hydrogen ion concentration. researchgate.net The proposed mechanism involves the protonation of the non-bonded oxygen atom of the coordinated carboxylate group, which facilitates the cleavage of the Cr-O bond. researchgate.net The rate equation is expressed as kobs=kH[H⁺], where kH is the acid-catalyzed rate constant. researchgate.net

For N-bonded Nicotinate: The breaking of the Cr-N bond proceeds through both a spontaneous and an acid-catalyzed pathway. researchgate.net The observed rate constant follows the equation kobs = k₀ + kH[H⁺], where k₀ is the spontaneous rate constant and kH is the acid-catalyzed rate constant. researchgate.net The acid catalysis in this case is attributed to the protonation of the carboxylic group on the N-bonded nicotinic acid. researchgate.net

Influence of Coordination Environment on Electronic and Magnetic Properties of Chromium(III) Nicotinate

The coordination environment around the chromium(III) ion, including the types of ligands and their geometric arrangement, has a profound effect on the electronic and magnetic properties of the resulting complex.

The electronic spectra of chromium(III) complexes, which are typically characterized by d-d transitions, are sensitive to the ligand field strength and symmetry. In an octahedral environment, which is common for Cr(III), specific spin-allowed transitions are observed in the UV-visible region. at.ua The presence of different bonding modes of the nicotinate ligand (O-bonded vs. N-bonded) and other co-ligands will alter the ligand field, leading to shifts in the absorption maxima.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the magnetic properties and local structure of chromium(III) complexes. nih.govresearchgate.net The EPR spectra of chromium(III) nicotinate complexes can provide information about the symmetry of the coordination sphere and the presence of magnetic exchange interactions in polynuclear species. For instance, the EPR spectrum of a ternary complex of chromium(III) with nicotinic acid and histidine shows zero-field splitting, which is indicative of a distorted octahedral geometry. researchgate.net In dihydroxido-bridged dinuclear chromium(III) systems, antiferromagnetic coupling between the chromium centers is often observed. researchgate.net

Theoretical and Computational Chemistry of Tris Nicotinato Chromium

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and geometry of molecules. researchgate.netrsc.org It is particularly effective for transition metal complexes, providing a balance between accuracy and computational cost. nih.gov For chromium(III) nicotinate (B505614) complexes, DFT is employed to understand their fundamental characteristics.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the tris(nicotinato)chromium complex. nih.gov These calculations can predict key structural parameters such as bond lengths and angles. While experimental studies show that chromium(III) nicotinate often exists as complex nicotinato-bridged polymers with dihydroxido-bridged dinuclear chromium(III) cores researchgate.netnih.gov, theoretical models can focus on the fundamental monomeric unit, [Cr(nic)₃], or simplified polynuclear structures to understand the local coordination environment.

In a typical octahedral Cr(III) complex, the central chromium ion is coordinated to the nicotinate ligands. jocpr.comfiveable.me DFT calculations help elucidate the nature of the bonding, whether it occurs through the carboxylate oxygen atoms or the pyridine (B92270) nitrogen atom of the nicotinate ligand. The calculations reveal the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the complex's chemical reactivity and kinetic stability. nih.gov For tris(dithiolato)chromium complexes, a related system, DFT studies have shown the HOMO is primarily centered on the sulfur atoms of the ligands, while the LUMO is located mainly on the metal center.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Cr-O Bond Length | Distance between Chromium and carboxylate Oxygen | ~2.00 - 2.30 Å |

| Cr-N Bond Length | Distance between Chromium and pyridine Nitrogen | ~2.10 - 2.20 Å |

| O-Cr-O Angle | Bond angle between two coordinating Oxygen atoms | ~90° (for octahedral geometry) |

Computational methods can simulate various spectroscopic signatures, which can then be compared with experimental data to validate the calculated structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the this compound molecule. These calculated frequencies correspond to the stretching and bending of bonds within the complex, which are observed as absorption bands in an experimental IR spectrum. researchgate.net This allows for the assignment of specific spectral features to particular molecular motions, confirming the coordination mode of the nicotinate ligands. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis spectra. For a d³ metal ion like Cr(III) in an octahedral field, these spectra are characterized by d-d transitions. jocpr.com TD-DFT can predict the wavelength of maximum absorption (λ_max_) for these transitions, which are directly related to the ligand field splitting energy. In similar tris(dithiolato)chromium complexes, calculated spectra show bands that are primarily assigned to ligand-to-metal charge transfer (LMCT) transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique for studying paramagnetic species like Cr(III) complexes. researchgate.netnih.gov Computational methods can predict the g-values and hyperfine coupling constants of the EPR spectrum. jocpr.com These parameters are sensitive to the electronic structure and the symmetry of the metal's coordination environment, providing a detailed probe of the Cr(III) center.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound were not prominently found, the technique is well-suited for investigating such systems. For instance, MD simulations have been successfully applied to study the binding and clustering of Cr(III) with polyphenol ligands in aqueous solutions. figshare.com

For this compound, an MD simulation would typically involve placing the complex in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between atoms to model their trajectories. This approach could provide insights into:

Solvation: How water molecules arrange around the complex.

Conformational Flexibility: How the nicotinate ligands move and rotate relative to the chromium center.

Mechanistic Pathway Elucidation through Computational Modeling (e.g., aquation mechanisms, ligand substitution pathways)

Chromium(III) complexes are known for being kinetically inert, meaning their ligands exchange very slowly. libretexts.orgslideshare.net Computational modeling can elucidate the mechanisms of these slow reactions, such as aquation (the replacement of a ligand by a water molecule) and other ligand substitutions. slideshare.net

The substitution of ligands in octahedral complexes can occur through several mechanisms, primarily classified as dissociative (D), associative (A), or interchange (I). libretexts.orgresearchgate.net

Dissociative (D) Mechanism: The reaction proceeds in two steps, with the initial cleavage of the Cr-ligand bond to form a five-coordinate intermediate, which is typically the rate-determining step. libretexts.org

Associative (A) Mechanism: The incoming ligand first binds to the complex, forming a seven-coordinate intermediate, followed by the departure of the leaving group.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. rsc.org This can be further divided into associative-interchange (Iₐ) or dissociative-interchange (Iₔ) depending on the relative importance of bond-making versus bond-breaking in the transition state.

DFT calculations can map the potential energy surface for these reaction pathways. By calculating the energies of the reactants, transition states, and products, chemists can determine the activation energy for each potential mechanism. The pathway with the lowest activation energy is the most likely to occur. For Cr(III) complexes, which have a high crystal field stabilization energy, dissociative or interchange dissociative (Iₔ) mechanisms are generally favored because they avoid the high energy penalty of forming a seven-coordinate intermediate. libretexts.orgslideshare.net

Prediction of Reactivity and Stability of Chromium(III) Nicotinate Complexes

Computational chemistry provides a framework for predicting the thermodynamic stability and kinetic reactivity of this compound.

Stability: Thermodynamic stability can be assessed by calculating the complex's formation energy. A more negative formation energy indicates a more stable complex. ijoctc.org DFT calculations can determine the energy released when three nicotinate ligands bind to a Cr(III) ion, providing a quantitative measure of its stability. The inertness of Cr(III) complexes contributes significantly to their stability. fiveable.me

Reactivity: Reactivity is predicted by examining the electronic structure and modeling reaction pathways. libretexts.org The HOMO-LUMO gap calculated via DFT is a key indicator; a large gap is characteristic of a stable, less reactive molecule. nih.gov Furthermore, the calculated activation energies for potential reactions, such as ligand substitution or redox processes, provide a direct, quantitative prediction of how quickly the complex will react under given conditions.

Protein-Ligand Interaction Modeling (e.g., molecular docking with Protein Tyrosine Phosphatase)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). kemdikbud.go.idresearchgate.net This method is crucial for understanding the potential biological activity of complexes like chromium(III) nicotinate. Studies have specifically modeled the interaction between chromium(III) nicotinate species and Protein Tyrosine Phosphatase (PTP), an enzyme involved in insulin (B600854) signaling. kemdikbud.go.idunila.ac.id

In these docking simulations, various chromium(III) nicotinate structures, such as trans-[Cr(O-nic)₂(OH⁻)(H₂O)₃], are placed into the active site of PTP to find the most stable binding mode. researchgate.net The results of such a study are summarized below.

Table 2: Molecular Docking Results of Chromium(III) Nicotinate with Protein Tyrosine Phosphatase (PTP)

| Complex Model | Interacting Amino Acid Residues in PTP Active Site | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| trans-[Cr(O-nic)₂(OH⁻)(H₂O)₃] | Leu13, Gly14, Cys17, Arg18, Trp49, Asn50 | -6.5 |

| cis-[Cr(O-nic)₂(OH⁻)(H₂O)₃] | Ile16, Trp49, Asn50, Arg53, Asp56, Tyr131 | -6.1 |

The calculations show that these chromium complexes can fit into the PTP active site, forming favorable interactions with key amino acid residues. researchgate.net The negative interaction energies indicate stable binding, with the trans isomers showing slightly better or equal interaction compared to the cis isomer in this particular study. researchgate.net More advanced calculations, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, have suggested that the interaction is primarily stabilized by hydrogen bonding between the chromium complex and the protein. kemdikbud.go.idresearchgate.net These computational findings provide a molecular-level hypothesis for how chromium nicotinate complexes might exert their biological effects by interacting with enzymes like PTP. kemdikbud.go.id

Mechanistic Investigations of Chromium Iii Nicotinate Complex Interactions with Biological Systems in Vitro

Cellular Uptake Mechanisms of Trivalent Chromium Complexes

The cellular uptake of trivalent chromium (Cr(III)) is generally poor, a factor that significantly limits its biological activity and toxicity. europa.eu For Cr(III) to enter cells, it is often transported via existing metal ion transport systems or through endocytosis. The chemical form of the chromium complex plays a significant role in its absorption and transport across cell membranes.

After intestinal absorption, Cr(III) is released into the bloodstream, where it predominantly binds to transferrin, a protein involved in iron transport. aaem.pl It is estimated that approximately 80% of chromium in the blood is associated with transferrin. aaem.pl This Cr-transferrin complex can then be transported to cells, with the efficiency of this process being dependent on insulin (B600854) concentration. aaem.pl

Interactions of Tris(nicotinato)chromium with Biomolecules (e.g., proteins, DNA)

Once inside the cell or in the extracellular environment, this compound and other Cr(III) complexes can interact with a variety of biomolecules, which may underpin their biological effects.

In vitro studies have demonstrated that Cr(III) binds to both high- and low-molecular-weight fractions in serum. researchgate.net The primary high-molecular-weight binding proteins are transferrin and albumin. researchgate.net Additionally, a low-molecular-weight chromium-binding substance (LMWCr), also known as chromodulin, has been identified. This oligopeptide, composed of glycine, cysteine, glutamate, and aspartate, is thought to bind Cr(III) and potentiate the action of insulin. examine.comgoogle.com

Structural studies of chromium nicotinate (B505614) complexes have revealed that they can exist as nicotinato-bridged polymers with dihydroxido-bridged dinuclear Cr(III) cores. researchgate.net In these structures, the nicotinate ligand can coordinate to the chromium center through both its oxygen and nitrogen atoms. researchgate.net

The interaction of Cr(III) with DNA has also been investigated. In vitro, trivalent chromium primarily forms outer-shell charge complexes with the phosphate (B84403) backbone of DNA. nih.gov However, at micromolar concentrations, it can also bind to a limited number of tight binding sites on single-stranded DNA and potentially form intermolecular DNA cross-links. nih.gov While some studies have reported that certain Cr(III) complexes can cause DNA damage in cell-free systems, the relevance of this in vivo is debated due to poor cellular uptake. europa.eunih.govresearchgate.net Notably, some research suggests that chromium nicotinate induces less DNA damage compared to other forms like chromium picolinate (B1231196). portico.org

The following table summarizes the observed interactions of trivalent chromium with various biomolecules.

Table 1: In Vitro Interactions of Trivalent Chromium with Biomolecules| Biomolecule | Type of Interaction | Observed Effect/Significance |

|---|---|---|

| Proteins | ||

| Transferrin | Binding to Cr(III) | Major transport protein for chromium in the blood. aaem.pl |

| Albumin | Binding to Cr(III) | A significant carrier of chromium in the serum. researchgate.net |

| Chromodulin (LMWCr) | Binds four Cr(III) ions | Potentiates insulin receptor kinase activity. examine.com |

| Nucleic Acids | ||

| DNA | Outer-shell complexation with phosphate groups | Primary mode of interaction. nih.gov |

| DNA | Binding to bases (e.g., guanine) | Preferential binding observed in some studies. nih.gov |

| DNA | Formation of DNA-protein cross-links | A potential mechanism of genotoxicity. nih.govnih.gov |

| Other |

Evaluation of Redox Chemistry in Simulated Biological Environments

The biological activity of Cr(III) complexes may be linked to their redox chemistry. There is a growing body of evidence suggesting that under certain physiological conditions, Cr(III) can be oxidized to more reactive higher oxidation states, such as Cr(V) and Cr(VI). researchgate.netresearchgate.net This oxidation can be facilitated by endogenous biological oxidants like hydrogen peroxide. researchgate.net These higher oxidation state species are more potent oxidants and could be responsible for some of the observed biological effects, including potential toxicity. researchgate.netnsf.gov

Conversely, another proposed redox pathway involves the reduction of Cr(III) to Cr(II) by strong biological reducing agents such as ascorbate. researchgate.net This is particularly considered for Cr(III) complexes with aromatic ligands. researchgate.net The redox potential and stability of Cr(III) complexes are significantly influenced by the nature of the coordinated ligands. numberanalytics.com

The following table outlines key findings from studies on the redox chemistry of Cr(III) complexes in environments simulating biological conditions.

Table 2: Redox Chemistry of Cr(III) Complexes in Simulated Biological Environments| Reactant(s) | Observed Transformation | Potential Significance |

|---|---|---|

| Cr(III) + Biological Oxidants (e.g., H₂O₂) | Oxidation to Cr(V) and Cr(VI) | Formation of more reactive and potentially carcinogenic species. researchgate.netresearchgate.net |

| Cr(III) + Biological Reductants (e.g., Ascorbate) | Reduction to Cr(II) | Formation of highly reactive Cr(II) species. researchgate.net |

| Cr(V) Complexes | Disproportionation | Formation of Cr(VI) and Cr(III). researchgate.net |

Elucidation of Molecular Mechanisms Influencing Biochemical Pathways (e.g., insulin signaling modulation in vitro)

A significant area of in vitro research on chromium complexes has focused on their potential to modulate the insulin signaling pathway. These studies aim to elucidate the molecular mechanisms by which chromium might influence glucose metabolism.

Several in vitro studies, primarily using other chromium complexes like chromium picolinate, have shown that trivalent chromium can enhance the kinase activity of the insulin receptor β-subunit and increase the activity of downstream signaling molecules such as phosphoinositide 3-kinase (PI3-kinase) and Akt (also known as protein kinase B). nih.govresearchgate.net The activation of this cascade is crucial for the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates glucose uptake. nih.gov

Furthermore, some research suggests that chromium can potentiate insulin signaling by down-regulating protein tyrosine phosphatase 1B (PTP-1B), an enzyme that dephosphorylates and thus inactivates the insulin receptor. nih.govresearchgate.net A docking study specifically investigating chromium(III) nicotinate compounds has explored their interaction with protein tyrosine phosphatase, suggesting a direct effect on this key regulatory enzyme. researchgate.net

The effects of chromium on insulin signaling appear to be more pronounced in models of insulin resistance. nih.gov In cultured adipocytes rendered insulin-resistant, pretreatment with a chromium complex was shown to inhibit the blunting of insulin-stimulated Akt phosphorylation and glucose uptake. nih.gov

The table below summarizes the reported in vitro effects of trivalent chromium complexes on key components of the insulin signaling pathway.

Table 3: In Vitro Effects of Trivalent Chromium Complexes on the Insulin Signaling Pathway| Target Molecule/Process | Observed Effect | Potential Outcome |

|---|---|---|

| Insulin Receptor (IR) | Enhanced tyrosine kinase activity | Amplification of the initial insulin signal. nih.govresearchgate.net |

| Insulin Receptor Substrate (IRS-1) | Increased tyrosine phosphorylation | Enhanced downstream signaling. nih.gov |

| Phosphoinositide 3-kinase (PI3-kinase) | Increased activity | Activation of the PI3K/Akt pathway. nih.gov |

| Akt (Protein Kinase B) | Increased phosphorylation (activation) | Promotion of GLUT4 translocation and other metabolic effects. nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | Inhibition of activity | Prolonged activation of the insulin receptor. nih.govresearchgate.net |

| Glucose Transporter 4 (GLUT4) | Increased translocation to the cell membrane | Increased cellular glucose uptake. nih.gov |

Advanced Analytical Methodologies for Research and Characterization

Spectrophotometric Methods for Quantitative and Qualitative Analysis (e.g., UV-Vis Spectroscopy)

Spectrophotometric methods, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, are fundamental tools for the qualitative and quantitative analysis of Tris(nicotinato)chromium. This technique exploits the principle that molecules absorb light at specific wavelengths, which corresponds to the energy required to promote electrons to higher energy orbitals. For transition metal complexes like this compound, the UV-Vis spectrum is characterized by absorption bands arising from electronic transitions within the d-orbitals of the chromium(III) ion and transitions associated with the nicotinato ligand.

In qualitative analysis, the UV-Vis spectrum serves as a fingerprint for the complex. The positions of the absorption maxima (λmax) are indicative of the coordination environment around the Cr(III) center. nih.govacs.org For octahedral chromium(III) complexes, several spin-allowed d-d transitions are typically observed. at.ua Research on various Cr(III) nicotinato complexes has utilized UV-Vis spectroscopy to confirm their structure, often revealing them to be nicotinato-bridged polymers of dihydroxido-bridged dinuclear Cr(III) cores. nih.govacs.orgresearchgate.net The spectra of these complexes are analyzed to characterize the local structure around the chromium ions. researchgate.net

For quantitative analysis, the intensity of the light absorption at a specific wavelength is directly proportional to the concentration of the compound in solution, a relationship described by the Beer-Lambert law. After establishing a calibration curve with standards of known concentration, the concentration of this compound in unknown samples can be accurately determined. rdd.edu.iq A study developing a spectrophotometric method for Cr(III) using a new azo dye ligand demonstrated the utility of this approach for determining chromium content in pharmaceuticals containing chromium and niacin. rdd.edu.iq The complex formed exhibited a maximum absorption at 573 nm, and the method was linear over a concentration range of 1-100 µg/mL. rdd.edu.iq

Table 1: Illustrative UV-Vis Spectral Data for Chromium(III) Complexes Note: Specific data for a single, defined this compound monomer is complex due to its tendency to form polymeric structures in solution. The data below is representative of analytical methods for Cr(III) complexes.

| Complex/Method | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Purpose | Reference |

|---|---|---|---|---|

| Cr(III)-EATDB Complex | 573 | 93.5 | Quantitative determination of Cr(III) | rdd.edu.iq |

| Cr(VI) with Diphenylcarbazide | 540 | Not Specified | Quantitative determination of Cr(VI) | ub.ac.id |

| [Cr(III)-EDTA]⁻ | 550 | Not Specified | HPLC-DAD detection | mdpi.com |

**7.2. Chromatography Techniques for Separation and Characterization

Chromatography is an indispensable technique for separating the components of a mixture, allowing for the isolation and characterization of this compound. Different chromatographic methods are employed to assess purity, confirm identity, and perform speciation analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for verifying the purity and confirming the identity of synthesized this compound. researchgate.net The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. In the context of chromium complexes, reversed-phase HPLC is commonly used. nih.gov

An HPLC system coupled with a UV-Vis or Diode Array Detector (DAD) allows for both separation and spectroscopic detection. mdpi.com A peak in the chromatogram at a specific retention time, corresponding to that of a pure reference standard, provides evidence of the compound's identity. The area under this peak is proportional to its concentration, making HPLC a quantitative method. The absence of significant additional peaks confirms the sample's purity. medicinescience.org For instance, methods have been developed for chromium picolinate (B1231196), a related compound, using a C18 column with a mobile phase of acetonitrile (B52724) and water, and detection at 264 nm. nih.gov Such methods can be adapted for this compound, providing reliable data on its purity in raw materials or finished products. researchgate.net

Ion Chromatography (IC) is a powerful variant of HPLC that separates ions and polar molecules based on their affinity for an ion-exchange resin. This technique is particularly crucial for chromium speciation analysis—the separation and quantification of different chromium species, such as Cr(III) and the toxic Cr(VI). nih.govthermofisher.com The chemical form, or species, of chromium governs its behavior and bioavailability. service.gov.uk

In the analysis of this compound, IC can be used to ensure that the chromium exists in the desired trivalent state and to detect any potential contamination with hexavalent chromium. The separation is often achieved on an anion-exchange column. researchgate.net Since Cr(III) is cationic, it must first be complexed with a ligand like ethylenediaminetetraacetic acid (EDTA) to form a stable anionic complex, [Cr(III)-EDTA]⁻, which can then be separated from the anionic Cr(VI) (as CrO₄²⁻). mdpi.comlcms.cz This approach allows for the simultaneous determination of both species in a single chromatographic run, which is vital for quality control. lcms.cz

Atomic Absorption Spectroscopy (AAS) for Elemental Chromium Determination

Atomic Absorption Spectroscopy (AAS) is a robust and widely used technique for determining the total elemental chromium content in a sample of this compound. researchgate.net The method is based on the principle that atoms in a gaseous state absorb radiation at specific wavelengths characteristic of that element.

To perform the analysis, the this compound sample must first be digested, typically using strong acids, to break down the organic nicotinato ligands and free the chromium ions in solution. nih.govthermofisher.com The resulting solution is then introduced into the instrument, where it is atomized either by a flame (Flame AAS) or in a graphite (B72142) tube furnace (Graphite Furnace AAS, GFAAS). thermofisher.com GFAAS offers significantly lower detection limits, making it suitable for trace-level determination. nemi.gov For example, GFAAS can achieve detection limits in the range of 0.2 to 0.5 µg/L for chromium. nemi.gov The amount of light absorbed by the chromium atoms is proportional to their concentration in the sample, allowing for precise quantification when compared against calibration standards. researchgate.netnemi.gov

Table 2: Comparison of AAS Techniques for Chromium Determination

| Technique | Atomization Method | Typical Detection Limit | Key Features | Reference |

|---|---|---|---|---|

| Flame AAS | Air-acetylene flame | ~5 µg/L | Faster analysis, suitable for higher concentrations | nemi.gov |

| Graphite Furnace AAS (GFAAS) | Electrically heated graphite tube | ~0.2 µg/L | Higher sensitivity, suitable for trace analysis | nemi.gov |

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) and Mass Spectrometry (ICP-MS) for Trace Element Analysis and Speciation

Inductively Coupled Plasma (ICP) techniques offer superior sensitivity and multi-element capability compared to AAS for elemental analysis.

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) , also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), uses a high-temperature plasma to excite atoms, causing them to emit light at element-specific wavelengths. The intensity of this emission is measured to determine the elemental concentration. It is a powerful tool for quantifying the chromium content in this compound and screening for other metallic impurities.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) provides even lower detection limits, often at the parts-per-trillion level, and offers isotopic analysis capabilities. nih.gov In ICP-MS, the plasma ionizes the atoms from the sample, and a mass spectrometer separates and detects these ions based on their mass-to-charge ratio. This makes ICP-MS exceptionally suited for trace and ultra-trace element analysis. nih.gov

A key application of ICP-MS in the context of this compound is its use as a detector for chromatographic systems, a "hyphenated" technique known as IC-ICP-MS. lcms.czresearchgate.net This combination leverages the separation power of ion chromatography with the highly sensitive and specific detection of ICP-MS to perform definitive chromium speciation analysis. mdpi.comservice.gov.uk Speciated Isotope Dilution Mass Spectrometry (SIDMS) using IC-ICP-MS is an advanced EPA-validated method (Method 6800) that can track and correct for interconversions between Cr(III) and Cr(VI) during sample preparation, providing highly accurate speciation results. researchgate.netduq.edu

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry) for Redox Behavior Analysis

Electrochemical methods are used to investigate the redox properties of chemical compounds, providing insight into their electron transfer capabilities. Cyclic Voltammetry (CV) is the most commonly used technique for this purpose. nih.gov It involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. nih.gov

For this compound, CV can be used to study the Cr(III)/Cr(II) redox couple. The resulting voltammogram provides information on the reduction and oxidation potentials and the stability of the different oxidation states. electrochemsci.org Studies on related Cr(III) complexes, such as tris(glycinato)chromium(III), have used CV to demonstrate that the complex can undergo a reversible one-electron reduction. researchgate.netresearchgate.net The half-wave potential (E₁/₂) for this process was found to be between -0.66 and -0.69 V, indicating the complex is stable in its reduced anionic form. researchgate.netresearchgate.net This type of information is critical for understanding how this compound might interact in biological systems, as its activity may be linked to its ability to participate in reversible electron transfer reactions. murdoch.edu.aumurdoch.edu.au

Table 3: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | The primary subject of the article |

| Chromium(III) Chloride | Reactant in synthesis |

| Nicotinic Acid | Ligand in the complex |

| Acetonitrile | Mobile phase component in HPLC |

| Ethylenediaminetetraacetic acid (EDTA) | Complexing agent for Cr(III) in IC |

| Ammonium Nitrate | Mobile phase component in IC |

| Nitric Acid | Reagent for sample digestion |

| Diphenylcarbazide | Colorimetric reagent for Cr(VI) |

| Tris(glycinato)chromium(III) | A related Cr(III) complex used for comparison |

| Chromium Picolinate | A related Cr(III) complex used for comparison |

Q & A

Basic Research Questions

Q. What are the foundational steps to synthesize Tris(nicotinato)chromium with high purity?

- Methodological Answer : Begin by optimizing ligand-to-metal molar ratios (e.g., 3:1 nicotinic acid to chromium(III) salt) under controlled pH and temperature. Purify the product via recrystallization using ethanol/water mixtures, and confirm purity through elemental analysis and X-ray diffraction (XRD) . Ensure reproducibility by documenting solvent choice, reaction time, and inert atmosphere conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use infrared (IR) spectroscopy to confirm nicotinate ligand coordination via shifts in carboxylate stretching frequencies (~1600–1400 cm⁻¹). UV-Vis spectroscopy can identify d-d transitions in the visible range (e.g., 500–700 nm), while NMR (¹H/¹³C) in DMSO-d₆ may resolve ligand proton environments. Cross-validate with mass spectrometry (ESI-MS) for molecular ion peaks .

Q. How to conduct a systematic literature review on this compound’s biological interactions?

- Methodological Answer : Use databases like PubMed and SciFinder with keywords: “chromium nicotinate complexes,” “coordination chemistry,” and “bioactivity.” Filter results to peer-reviewed journals, prioritizing studies with full synthetic protocols and spectroscopic validation. Map contradictions in reported bioactivity using a PICO framework (Population: in vitro models; Intervention: compound concentration; Comparison: control groups; Outcome: cytotoxicity/metabolic effects) .

Advanced Research Questions

Q. How to resolve discrepancies in reported thermodynamic stability constants of this compound?

- Methodological Answer : Compare experimental conditions (ionic strength, temperature, pH) across studies. Replicate measurements using potentiometric titrations with a standard reference electrolyte (e.g., 0.1 M KCl). Apply statistical tools (e.g., ANOVA) to assess variability and validate methods via comparison with a known stable complex (e.g., Cr(III)-EDTA) .

Q. What strategies optimize the catalytic efficiency of this compound in oxidation reactions?

- Methodological Answer : Screen solvents (e.g., acetonitrile vs. DMF) and oxidants (e.g., H₂O₂ vs. TBHP) using a design-of-experiments (DoE) approach. Monitor reaction kinetics via in situ FTIR or GC-MS. Correlate electronic structure (DFT-calculated frontier orbitals) with activity trends .

Q. How to design a robust computational model for this compound’s electronic structure?

- Methodological Answer : Perform density functional theory (DFT) calculations using B3LYP/def2-TZVP basis sets. Validate against experimental UV-Vis and EPR data. Incorporate solvent effects via polarizable continuum models (PCM) and analyze charge transfer using Natural Bond Orbital (NBO) theory .

Q. What experimental controls are essential to validate this compound’s antioxidant activity in cellular assays?

- Methodological Answer : Include positive controls (e.g., ascorbic acid) and negative controls (untreated cells). Pre-treat samples with ROS scavengers (e.g., NAC) to confirm mechanism. Use flow cytometry for dose-dependent apoptosis assays and correlate with intracellular chromium uptake (ICP-MS) .

Methodological Frameworks and Data Management

Q. How to apply the FINER criteria to assess feasibility of a this compound study?

- Methodological Answer : Evaluate:

- Feasibility : Access to chromium(III) precursors and anaerobic synthesis equipment.

- Interesting : Novelty in addressing gaps in ligand lability studies.

- Novel : Comparative analysis with related Cr(III)-carboxylate complexes.

- Ethical : Compliance with hazardous waste disposal protocols.

- Relevant : Potential applications in bioinorganic catalysis .

Q. What FAIR principles apply to managing this compound research data?

- Methodological Answer : Ensure data is Findable (deposit spectra in Chemotion repository), Accessible (CC-BY licenses), Interoperable (use .cif files for XRD data), and Reusable (document experimental parameters in ELN entries) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.